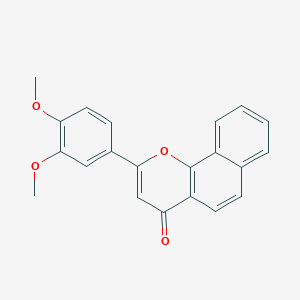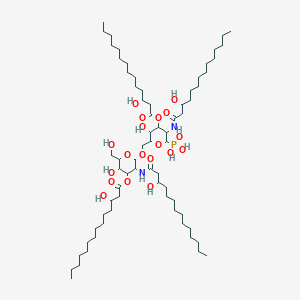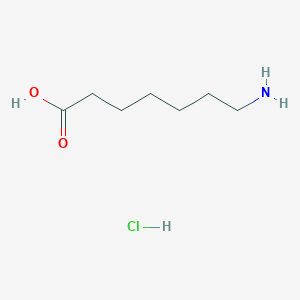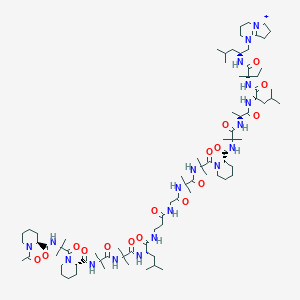
4-(Methylamino)pent-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylamino)pent-3-en-2-one, also known as Methylone, is a synthetic cathinone that belongs to the phenethylamine family. It is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. Methylone is structurally similar to MDMA (ecstasy) and is often sold as a substitute for it.
Wirkmechanismus
4-(Methylamino)pent-3-en-2-one acts as a monoamine transporter substrate, which means that it binds to and is transported by the serotonin, dopamine, and norepinephrine transporters. Once inside the neuron, 4-(Methylamino)pent-3-en-2-one induces the release of these neurotransmitters into the synaptic cleft, leading to an increase in their extracellular concentrations. This increase in neurotransmitter levels is thought to underlie the psychoactive effects of 4-(Methylamino)pent-3-en-2-one.
Biochemische Und Physiologische Effekte
4-(Methylamino)pent-3-en-2-one has been shown to have a wide range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and prolactin. 4-(Methylamino)pent-3-en-2-one has been shown to produce oxidative stress in the brain, which may contribute to its neurotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Methylamino)pent-3-en-2-one has several advantages for lab experiments. It is relatively easy to synthesize and is less expensive than MDMA. 4-(Methylamino)pent-3-en-2-one has a shorter duration of action than MDMA, which allows for more rapid experimentation. However, 4-(Methylamino)pent-3-en-2-one has several limitations as well. It is less potent than MDMA and may not produce the same effects. 4-(Methylamino)pent-3-en-2-one is also less studied than MDMA, and its long-term effects are not well understood.
Zukünftige Richtungen
There are several future directions for research on 4-(Methylamino)pent-3-en-2-one. One area of interest is the study of its neurotoxic effects. 4-(Methylamino)pent-3-en-2-one has been shown to produce oxidative stress in the brain, which may lead to long-term damage. Another area of interest is the study of its potential therapeutic effects. 4-(Methylamino)pent-3-en-2-one has been shown to produce similar effects to MDMA, which has been studied for its potential therapeutic use in treating PTSD. Finally, more research is needed to understand the long-term effects of 4-(Methylamino)pent-3-en-2-one use and its potential for abuse.
Synthesemethoden
4-(Methylamino)pent-3-en-2-one is synthesized from 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is a precursor for both MDMA and 4-(Methylamino)pent-3-en-2-one. The synthesis of 4-(Methylamino)pent-3-en-2-one involves the reduction of MDP2P with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and crystallized to obtain 4-(Methylamino)pent-3-en-2-one.
Wissenschaftliche Forschungsanwendungen
4-(Methylamino)pent-3-en-2-one has been used in scientific research to study its effects on the central nervous system. It is a potent releaser of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood, cognition, and behavior. 4-(Methylamino)pent-3-en-2-one has been shown to produce similar effects to MDMA, such as increased sociability, empathy, and euphoria. However, 4-(Methylamino)pent-3-en-2-one is less potent than MDMA and has a shorter duration of action.
Eigenschaften
IUPAC Name |
(E)-4-(methylamino)pent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(7-3)4-6(2)8/h4,7H,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMKFVXIVPDFBL-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylamino)pent-3-en-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


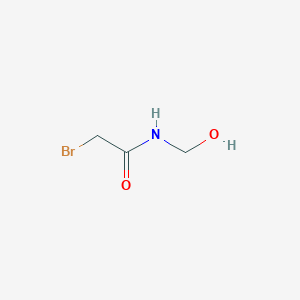
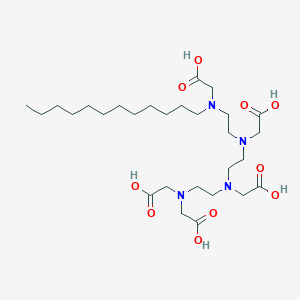
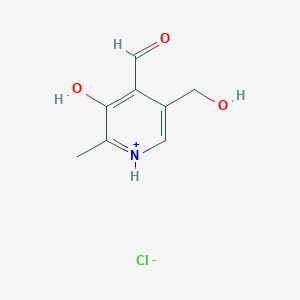

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)
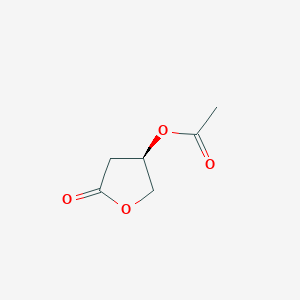
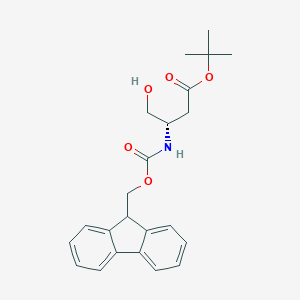
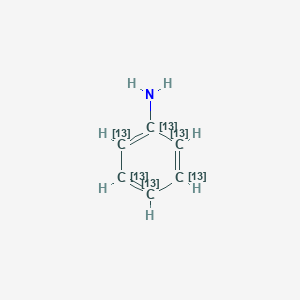
![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]prop-2-enoate](/img/structure/B144452.png)
